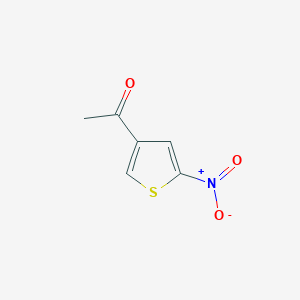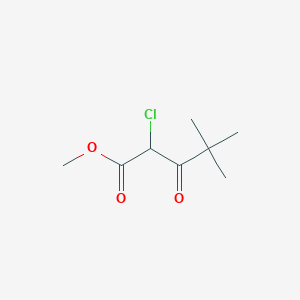
4-(3-Butyl-ureido)-benzenesulfonyl chloride
Overview
Description
4-(3-Butyl-ureido)-benzenesulfonyl chloride, also known as Boc-Butyl-BSOC, is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in chemical research as a reagent for the synthesis of various organic compounds.
Mechanism Of Action
4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC acts as a sulfonylating agent, which means it can add a sulfonyl group to a nucleophilic site on a molecule. This reaction is reversible, and the sulfonyl group can be removed under certain conditions. The mechanism of action of 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is based on the electrophilic substitution of the sulfonyl chloride group on the nucleophilic site of the compound.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC. However, it is known that the compound can react with amino acids and peptides, which may affect their biological activity. 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is not intended for use in drug formulations and should not be administered to humans or animals.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC in lab experiments include its high reactivity, which allows for efficient synthesis of organic compounds. It is also relatively stable and can be stored for long periods of time. However, the limitations of using 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC include its toxicity and the need for careful handling. It can also be expensive and may not be suitable for large-scale synthesis.
Future Directions
There are several future directions for the research and development of 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC. One area of interest is the synthesis of new peptide and protein conjugates using 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC. Another direction is the exploration of new applications for 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC in organic synthesis. Additionally, research into the toxicity and environmental impact of 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is necessary to ensure safe handling and disposal practices.
Conclusion:
4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is a valuable reagent in chemical research for the synthesis of various organic compounds. Its high reactivity and stability make it an attractive choice for lab experiments. However, careful handling is required due to its toxicity. Further research is needed to explore new applications and ensure safe handling practices.
Scientific Research Applications
4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is a versatile reagent that is used in various chemical research applications. It is commonly used in the synthesis of peptide and protein conjugates, which are important in drug discovery and development. 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is also used in the synthesis of other organic compounds, such as amino acids, heterocycles, and natural products.
properties
IUPAC Name |
4-(butylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-2-3-8-13-11(15)14-9-4-6-10(7-5-9)18(12,16)17/h4-7H,2-3,8H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYBDLFDAQPECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373848 | |
| Record name | 4-(3-Butyl-ureido)-benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Butyl-ureido)-benzenesulfonyl chloride | |
CAS RN |
99857-81-5 | |
| Record name | 4-(3-Butyl-ureido)-benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B1596815.png)

![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)








![4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine](/img/structure/B1596833.png)
